Product packaging for Vinelose(Cat. No.:CAS No. 27208-98-6)

Vinelose

Cat. No.: B1218649
CAS No.: 27208-98-6
M. Wt: 192.21 g/mol
InChI Key: KDWVUMPBCYIPFG-UHFFFAOYSA-N
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Description

Vinelose, systematically known as 6-Deoxy-3-C-methyl-2-O-methyl-L-talose, is a branched-chain sugar (Chemical Formula: C8H16O5) . It was identified as a component of cytidine nucleotides isolated from the bacterium Azotobacter vinelandii . Its unique structure, characterized by deoxygenation and methylation at specific positions, makes it a compound of significant interest in specialized biochemical and microbiological research. Researchers value this compound for studies exploring the biosynthesis and biological role of unusual branched-chain sugars in bacterial systems. This product is intended for laboratory research purposes only and is not classified or supplied for human or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O5 B1218649 Vinelose CAS No. 27208-98-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27208-98-6

Molecular Formula

C8H16O5

Molecular Weight

192.21 g/mol

IUPAC Name

3,4,5-trihydroxy-2-methoxy-3-methylhexanal

InChI

InChI=1S/C8H16O5/c1-5(10)7(11)8(2,12)6(4-9)13-3/h4-7,10-12H,1-3H3

InChI Key

KDWVUMPBCYIPFG-UHFFFAOYSA-N

SMILES

CC(C(C(C)(C(C=O)OC)O)O)O

Canonical SMILES

CC(C(C(C)(C(C=O)OC)O)O)O

Synonyms

6-deoxy-3-C-methyl-2-O-methyltalose
vinelose

Origin of Product

United States

Natural Occurrence and Biosynthetic Pathways of Vinelose

Microbial Production and Isolation of Vinelose

Microorganisms serve as the primary known source for the natural production of this compound.

Azotobacter vinelandii strain O has been extensively characterized as a producer organism of this compound. [Search Result 2, 3, 4, 7, 8] this compound is not typically found in its free form within this bacterium but rather as a constituent of cytidine (B196190) nucleotides, specifically cytidine diphosphate (B83284) (CDP)-vinelose. [Search Result 3, 4, 7] The isolation of CDP-vinelose from Azotobacter vinelandii has been a key step in understanding the nature and biological role of this branched-chain sugar. [Search Result 7]

While Azotobacter vinelandii is a well-established source for this compound, research into other potential natural biosynthetic sources is ongoing. The presence of branched-chain sugars in various organisms, including other bacteria and even in human metabolism in different forms, suggests the possibility of related or identical compounds existing elsewhere. [Search Result 12, 15] However, current detailed research specifically identifying other microbial producers of this compound with the same structural characteristics as the one found in Azotobacter vinelandii is not prominently documented in the provided information.

Elucidation of this compound Biosynthesis Pathway

The biosynthesis of this compound in Azotobacter vinelandii is a complex process involving several enzymatic steps and metabolic intermediates, starting from a common nucleotide sugar precursor.

The biosynthesis pathway for CDP-vinelose in Azotobacter vinelandii begins with CDP-D-glucose. [Search Result 6] This precursor undergoes a series of transformations involving distinct metabolic intermediates. A crucial early intermediate identified in this pathway is CDP-4-keto-6-deoxy-D-glucose. [Search Result 6] Following this, another key intermediate is formed: CDP-3-C-methyl-4-keto-6-deoxyhexose. [Search Result 6] The pathway then proceeds to the formation of CDP-vinelose. [Search Result 6]

Studies utilizing L-[methyl-¹⁴C]methionine in the growth medium of Azotobacter vinelandii have been instrumental in elucidating the origin of the methyl groups in this compound. [Search Result 5, 6] Experimental data have demonstrated that both the C2-O-methyl and the C3-methyl residues present in the this compound moiety are derived from the S-methyl group of methionine. [Search Result 6] This highlights the crucial role of methionine as a methyl donor in the biosynthesis of this branched-chain sugar, likely through the activated form S-adenosylmethionine (SAM), a common methyl donor in biological methylation reactions. [Search Result 31, 34]

The conversion of CDP-D-glucose to CDP-vinelose involves a multi-step enzymatic cascade. The initial step in this transformation is the conversion of CDP-D-glucose to CDP-4-keto-6-deoxy-D-glucose. [Search Result 6] This reaction is catalyzed by the enzyme CDP-D-glucose 4,6-dehydratase (EC 4.2.1.45). [Search Result 6, 23, 30, 32] Subsequently, CDP-4-keto-6-deoxy-D-glucose is converted to CDP-3-C-methyl-4-keto-6-deoxyhexose, a process that involves the methylation step utilizing S-adenosylmethionine. [Search Result 6] The final step in the pathway involves the conversion of CDP-3-C-methyl-4-keto-6-deoxyhexose to CDP-vinelose, which is presumed to occur through an epimerization mechanism. [Search Result 6] The activities for the methylation and subsequent conversion steps can be partially separated through fractionation of crude extracts from Azotobacter vinelandii. [Search Result 6]

The biosynthetic pathway can be summarized in the following key steps:

StepSubstrateEnzyme / Methyl DonorProduct
1CDP-D-glucoseCDP-D-glucose 4,6-dehydrataseCDP-4-keto-6-deoxy-D-glucose
2CDP-4-keto-6-deoxy-D-glucoseS-adenosylmethionineCDP-3-C-methyl-4-keto-6-deoxyhexose
3CDP-3-C-methyl-4-keto-6-deoxyhexose(Presumed epimerase)CDP-vinelose

This detailed pathway highlights the specific enzymatic reactions and the origin of the unique structural features of this compound, particularly the branched methyl groups and the O-methyl group, both derived from methionine.

Enzymatic Mechanisms of this compound Formation

Research has focused on the enzymatic activities present in microbial extracts that carry out the steps leading to CDP-vinelose wikipedia.org. Partial separation of some of these enzymatic activities has been achieved through techniques such as ammonium (B1175870) sulfate (B86663) fractionation wikipedia.orgdsmz.de. This separation allows for a more detailed study of individual enzyme functions.

Characterization of Key Biosynthetic Enzymes (e.g., Dehydrogenases, Methyltransferases)

Methyltransferases play a critical role in this compound biosynthesis, specifically in the transfer of the methyl group from S-adenosylmethionine to form the branched structure wikipedia.orgdsmz.de. These enzymes exhibit substrate specificity, ensuring the correct methylation pattern of the sugar moiety dsmz.de. While dehydrogenases are generally involved in the biosynthesis of deoxy sugars (e.g., in the formation of keto-deoxy intermediates), the provided information specifically highlights the methyltransferase activity for the branching step in this compound biosynthesis wikipedia.org. The initial step, the formation of CDP-4-keto-6-deoxy-d-glucose, likely involves a dehydrogenase activity as part of a dehydratase mechanism, consistent with related nucleotide-sugar biosynthesis pathways wikipedia.orgzenodo.org.

Stereochemical Control in Enzymatic Reactions

The biosynthesis of complex carbohydrates, including branched-chain sugars like this compound, involves precise stereochemical control at each enzymatic step uni.lu. Enzymes involved in these pathways are highly selective, ensuring the correct configuration of chiral centers in the final product uni.luwikidata.org. Investigations into the stereochemistry of branched sugars have been conducted, and stereospecific syntheses of this compound have been reported, underscoring the importance of controlling stereochemistry in both chemical and biological contexts wikidata.orgresearchgate.netdsmz.de. While the detailed stereochemical mechanisms of each enzyme in this compound biosynthesis in Azotobacter vinelandii are not fully elaborated in the provided sources, the involvement of enzymatic processes implies a high degree of stereochemical fidelity in the formation of L-vinelose.

Chemical Synthesis and Stereochemical Control of Vinelose and Its Analogues

Total Synthesis Approaches to Vinelose

Total synthesis of natural products, including complex carbohydrates such as this compound, involves the complete construction of the molecule from simpler, readily available starting materials. wikipedia.org This process allows for the systematic exploration of different synthetic strategies and the development of methodologies for overcoming structural complexities.

Early Synthetic Routes and Methodological Challenges

Early approaches to synthesizing branched-chain sugars often faced limitations in terms of regioselectivity and stereoselectivity. researchgate.net Introducing a methyl branch at a specific carbon position within a sugar ring while controlling the configuration of the newly created chiral center posed significant challenges. Methodological limitations in selectively functionalizing specific hydroxyl groups and controlling glycosidic bond formation also contributed to the complexity of these syntheses. researchgate.net Achieving high yields and minimizing the formation of unwanted stereoisomers were persistent issues. merckgroup.combeilstein-journals.org

Development of Stereoselective Syntheses

Significant progress has been made in developing stereoselective routes to branched-chain carbohydrates, including this compound. One notable approach involves the use of common precursors for the synthesis of related branched-chain sugars. clasit.orgnih.gov For instance, a stereoselective route to sibirosamine (B1230699), kansosamine (B1231036), and this compound has been developed starting from a common precursor. clasit.orgnih.gov This strategy leverages intermediates that can be directed towards the synthesis of different branched-chain sugars by controlling reaction conditions and reagents.

Another strategy involves catalytic reduction of specific sugar derivatives to introduce the desired stereochemistry. For example, catalytic reduction of methyl 6-deoxy-2,3-O-isopropylidene-3-C-methyl-alpha-L-lyxo-hexopyranosid-4-ulose has been shown to yield methyl 6-deoxy-2,3-O-isopropylidene-3-C-methyl-alpha-L-talopyranoside, a known precursor to this compound. nih.gov

Stereoselective synthesis often relies on controlling the diastereofacial selectivity of key reactions, such as Diels-Alder reactions of carbohydrate-derived dienes. clasit.org Asymmetric aldol (B89426) reactions have also been employed as a strategy for chiral induction in the synthesis of rare sugars starting from achiral precursors. oup.com

New Methodologies for Carbon-Branching Introduction

The introduction of carbon branches, particularly methyl groups, at specific positions in sugar molecules is a critical step in this compound synthesis. New methodologies have been developed to achieve this with improved efficiency and selectivity. Nucleophilic additions of organometallic reagents, such as Grignard reagents and alkyllithium compounds, to carbonyl-functionalized sugars are commonly used methods for C-C bond formation and the introduction of branching. researchgate.net These reactions can exhibit high stereoselectivity, often explained by chelate-complexation models. researchgate.net

More recent advancements include site-selective C-H alkylation reactions. rsc.org These methodologies, which can rely on processes like 1,5-hydrogen atom transfer of ethylenoxy radicals, offer promising and general protocols for accessing structurally unique branched-chain sugars by directly functionalizing the sugar ring. rsc.org

Synthesis of this compound Analogues and Derivatives

The synthesis of this compound analogues and derivatives is important for exploring their biological activities and understanding the structure-activity relationships of this class of compounds. This involves preparing stereoisomers and functionally modified versions of this compound.

Preparation of Stereoisomers (e.g., L-Vinelose vs. D-Vinelose)

This compound is naturally occurring as the L-stereoisomer, L-vinelose. lookchem.comcdnsciencepub.comresearchgate.net The synthesis of its enantiomer, D-vinelose, and other stereoisomers is crucial for comparative studies. The preparation of 6-deoxy-3-C-methyl-2-O-methyl-D-allose, an isomer with the same constitution as L-vinelose but differing in configuration, has been reported. cdnsciencepub.comresearchgate.netcdnsciencepub.com Comparison of the synthetic D-allose derivative with naturally isolated L-vinelose confirmed their differing configurations. cdnsciencepub.comresearchgate.netcdnsciencepub.com The synthesis of different stereoisomers allows for the investigation of how stereochemistry influences the biological recognition and activity of these branched-chain sugars.

Design and Synthesis of Functionally Modified Analogues

Functionally modified analogues of this compound are designed and synthesized to alter their chemical properties, improve stability, or introduce new functionalities for various applications. This can involve modifications to the hydroxyl groups, the methyl ether, or the deoxy position.

Strategies for synthesizing analogues include selective substitution or elimination reactions where specific positions on the saccharide are activated with leaving groups, such as the tosyl group. researchgate.net The introduction of new functional groups can lead to derivatives with altered biological interactions. For example, the synthesis of sugar analogues containing boronic acids as substitutes for hydroxyl groups has been explored. researchgate.net

The synthesis of complex natural product analogues, such as vinblastine (B1199706) analogues which are structurally distinct from this compound but illustrate the concept of analogue synthesis, involves stereoselective coupling reactions and functional group transformations. nih.govnih.gov While not directly related to this compound, these examples highlight the sophisticated techniques used in carbohydrate analogue synthesis.

The design and synthesis of functionally modified analogues often require careful consideration of protecting group strategies and the order of synthetic steps to ensure that modifications occur at the desired positions without affecting other sensitive parts of the molecule. wazokucrowd.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound (6-deoxy-3-C-methyl-2-O-methyl-L-talose)117386
L-Vinelose117386
D-VineloseNot explicitly listed for D-isomer, but L-Vinelose is CID 117386
SibirosamineNot found
KansosamineNot found
Methyl 6-deoxy-2,3-O-isopropylidene-3-C-methyl-alpha-L-lyxo-hexopyranosid-4-uloseNot found
Methyl 6-deoxy-2,3-O-isopropylidene-3-C-methyl-alpha-L-talopyranosideNot found
6-deoxy-3-C-methyl-2-O-methyl-D-alloseNot found
Cytidine (B196190) 5'-pyrophosphate613
Azotobacter vinelandiiNot applicable (organism)
Vinblastine15100
Vindoline260535
Catharanthine3288

Data Table: Selected Properties of this compound

PropertyValueSource
Molecular FormulaC8H16O5PubChem nih.gov
Molecular Weight192.21 g/mol PubChem nih.gov
CAS Number27208-98-6PubChem nih.gov
Boiling Point384.6°C at 760 mmHg (Predicted)LookChem lookchem.com
Density1.216 g/cm3 (Predicted)LookChem lookchem.com
Vapor Pressure1.69E-07 mmHg at 25°C (Predicted)LookChem lookchem.com
Refractive Index1.487 (Predicted)LookChem lookchem.com
pKa13.24 ± 0.29 (Predicted)LookChem lookchem.com
Optical Rotation+12° (c, 1.1 in water) for L-VineloseRef cdnsciencepub.com

Routes to Related Branched-Chain Amino Sugars (e.g., Sibirosamine, Kansosamine)

Significant research has focused on the synthesis of branched-chain amino sugars related to this compound, such as sibirosamine and kansosamine. These sugars share structural features with this compound and are often synthesized through common or analogous synthetic strategies. A stereoselective route has been developed for the synthesis of sibirosamine, kansosamine, and this compound from a common precursor. google.com This approach highlights the potential for convergent synthesis pathways for this class of branched-chain carbohydrates.

Sibirosamine, a component of the potent antitumor antibiotic sibiromycin, is a rare aminosugar. asm.orgnih.gov Its biosynthesis and synthesis have been studied, with a proposed pathway involving several enzymatic steps. asm.org The structural assignment of sibirosamine has been revisited and confirmed by synthesis. nih.gov

Kansosamine (3-amino-3-deoxy-D-glucose) was initially isolated as a byproduct of kanamycin (B1662678) hydrolysis and later found in Bacillus species. nih.gov Its synthesis from UDP-glucose through enzymatic reactions has been characterized in Bacillus subtilis. nih.gov Chemical synthesis routes for kansosamine have also been reported. rsc.org

The synthesis of derivatives of sibirosamine and kansosamine, such as methyl 4,6-dideoxy-3-C-methyl-4-(N-methyl-N-phenylsulfonylamino)-alpha-L-mannopyranoside and methyl 4-amino-4,6-dideoxy-3-C-methyl-alpha-L-mannopyranoside, has been achieved through nucleophilic ring-opening of a common precursor, methyl 3,4-anhydro-6-deoxy-3-C-methyl-alpha-L-talopyranoside. google.com This same anhydro sugar is a known precursor to this compound, underscoring the synthetic relationship between these branched-chain sugars. google.com

Chemoenzymatic Synthesis of this compound and Derivatives

Chemoenzymatic synthesis, which combines chemical and enzymatic transformations, offers a powerful approach for the synthesis of complex carbohydrates, including branched-chain sugars. This strategy can leverage the high regio- and stereoselectivity of enzymes to overcome challenges associated with purely chemical methods, particularly in the formation of glycosidic linkages and the control of stereochemistry. nih.govbeilstein-journals.org

While specific detailed examples of chemoenzymatic synthesis applied directly to this compound were not extensively detailed in the search results, the principles and methodologies developed for other complex and branched glycans are relevant. Chemoenzymatic approaches have been successfully applied to the synthesis of various carbohydrates, including human milk oligosaccharides and labeled sugars, utilizing enzymes such as glycosyltransferases and glycosidases. rsc.orgnih.govbeilstein-journals.orgnii.ac.jpnih.gov These methods often involve the in situ production of activated sugar donors and can decrease the need for extensive protecting group manipulations. beilstein-journals.org The versatility of chemoenzymatic synthesis suggests its potential applicability for the controlled synthesis of this compound and its derivatives, particularly for introducing specific modifications or for the synthesis of this compound-containing oligosaccharides.

Solid-Phase Synthesis Approaches for this compound-Containing Oligosaccharides

Solid-phase synthesis has revolutionized the assembly of biomolecules like peptides and oligonucleotides, and significant progress has been made in applying this methodology to the synthesis of oligosaccharides. diva-portal.orgrsc.org Solid-phase synthesis allows for the iterative addition of carbohydrate building blocks to a growing chain anchored to a solid support, facilitating purification and automation. diva-portal.orgrsc.org

The synthesis of complex oligosaccharide structures on a solid support remains challenging due to the diversity of glycosidic linkages and the need for orthogonal protecting group strategies and highly stereoselective glycosylation reactions. rsc.org However, advancements in linker technologies, solid supports (resins), and glycosylation methods have enabled the solid-phase synthesis of various branched oligosaccharides. nih.govdiva-portal.orgrsc.org

Advanced Structural Elucidation and Analytical Characterization of Vinelose

Spectroscopic Analysis for Detailed Structural Assignment

Spectroscopic methods are fundamental in determining the structural features of organic molecules. For Vinelose, techniques such as NMR, MS, IR, and Raman spectroscopy provide critical data for confirming its proposed structure and understanding its bonding and arrangement of atoms.

High-resolution NMR spectroscopy, including 1D and 2D techniques, is a powerful tool for elucidating the connectivity and relative stereochemistry of atoms within a molecule anu.edu.aunih.gov. By analyzing the chemical shifts, coupling constants, and correlation signals in NMR spectra, the positions of protons and carbons, their neighboring atoms, and their spatial relationships can be determined organicchemistrydata.org. Studies on sugars and their derivatives frequently utilize NMR to assign specific configurations and understand conformational preferences arkat-usa.org. While specific detailed NMR data for this compound was not extensively detailed in the search results beyond mentions of its application nih.govscribd.com, NMR is indispensable for confirming the complex branching and methylation patterns present in this compound.

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce structural subunits intertek.comthermofisher.com. For this compound (C8H16O5), MS analysis would yield a molecular ion peak corresponding to its molecular weight of approximately 192.1 g/mol nih.gov. Tandem MS (MS/MS) experiments can further fragment the molecule, providing characteristic fragment ions that help piece together the structure thermofisher.comwikipedia.org. Although specific fragmentation data for this compound was not found, MS is a standard technique for confirming the molecular formula and gaining insights into the compound's structural integrity intertek.com.

IR and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule by measuring the absorption or scattering of light at specific frequencies corresponding to molecular vibrations scribd.comphotothermal.comedinst.com. IR spectroscopy is particularly sensitive to functional groups with strong dipole moments, such as hydroxyl (-OH) and carbonyl (C=O) groups, which are expected in a sugar molecule like this compound photothermal.commt.comresearchgate.net. Raman spectroscopy, complementary to IR, is more sensitive to vibrations that involve changes in polarizability, often providing strong signals for C-C and C=C bonds photothermal.comresearchgate.netinphotonics.com. The application of these techniques to this compound would reveal characteristic peaks corresponding to its hydroxyl groups, ether linkages, and aldehyde function (given its IUPAC name includes "hexanal") nih.gov. While specific spectral data for this compound were not retrieved, IR and Raman analysis would be crucial for confirming the presence of these key functional groups.

Chromatographic Separation Techniques

Chromatographic methods are essential for separating a compound from mixtures and for assessing its purity and the presence of isomers.

Gas-Liquid Chromatography (GLC), often referred to simply as Gas Chromatography (GC), is a widely used technique for separating volatile or semi-volatile compounds based on their differential partitioning between a mobile gas phase and a stationary liquid phase coated on a column libretexts.orgtaylorandfrancis.comwikipedia.orglibretexts.org. GLC is particularly useful for analyzing mixtures and assessing the purity of a compound wikipedia.org. In the context of this compound, GLC can be employed to separate it from other components in a sample, such as biological extracts thaiscience.info. Furthermore, by using appropriate stationary phases and temperature programs, GLC can potentially differentiate between different isomers of this compound, if they exist and are sufficiently volatile or can be derivatized to become volatile libretexts.orglibretexts.org. A study comparing synthetic 6-deoxy-3-C-methyl-2-O-methyl-D-allose with L-vinelose utilized paper chromatography and mentioned gas-liquid chromatographic analysis of acetylation mixtures, indicating its applicability for assessing the purity and potentially differentiating isomers of this compound cdnsciencepub.com.

While specific detailed data from these analytical techniques applied directly to this compound were not extensively available in the search results, the principles and applications described highlight how these methods are routinely employed in the structural elucidation and characterization of complex carbohydrates like this compound.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purification

High-Performance Liquid Chromatography (HPLC) plays a crucial role in the analysis and purification of carbohydrates like this compound. This technique allows for the separation of complex mixtures based on differences in polarity or size, enabling the isolation of pure this compound from biological extracts or synthesis mixtures. HPLC has been successfully employed for the separation and purification of various sugar derivatives and oligosaccharides, highlighting its applicability to compounds structurally related to this compound. ird.frnih.govgoogle.com Studies on the chromatographic behavior of talose sugars, the parent sugar of this compound, have shown that their HPLC mobility is influenced by factors such as the degree of substitution and molecular shape, as well as intramolecular hydrogen bonding. researchgate.net This indicates that optimized HPLC methods, potentially utilizing reversed-phase or specialized carbohydrate columns, are essential for the quantitative analysis and purification of this compound.

Advanced Hyphenated Techniques (e.g., LC-MS/MS)

The combination of liquid chromatography with mass spectrometry, particularly LC-MS/MS, provides a powerful tool for the detailed structural analysis and identification of complex carbohydrates such as this compound. LC-MS/MS allows for the separation of different components in a mixture by LC, followed by their detection and structural characterization by MS. This hyphenated technique is invaluable for determining the molecular weight of this compound and obtaining fragmentation patterns through tandem mass spectrometry (MS/MS), which provide crucial information about its substructures and linkages. LC-MS/MS has been utilized in the analysis of complex glycans, including the identification of monosaccharides and oligosaccharides, demonstrating its capability to provide detailed structural insights into carbohydrate components within complex biological samples. nih.gov The application of LC-MS/MS to this compound would enable confirmation of its elemental composition and provide fragmentation data to support the proposed branched-chain deoxyhexose structure with specific methylation.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is a definitive technique for determining the three-dimensional structure of crystalline compounds, including the absolute stereochemistry of chiral centers. While direct X-ray crystallographic data specifically for this compound was not prominently featured in the search results, the technique has been historically significant in carbohydrate chemistry for elucidating the structures of sugars and their derivatives, as well as carbohydrate-protein complexes. scribd.comrlmc.edu.pkepdf.pub Obtaining a high-quality crystal of this compound would allow for the determination of its precise bond lengths, angles, and crucially, the absolute configuration at each stereogenic center, unequivocally confirming the L-talose configuration and the stereochemistry of the methyl and methoxy (B1213986) substituents.

Theoretical Chemistry and Computational Studies

Theoretical chemistry and computational methods provide valuable insights into the electronic structure, reactivity, and conformational preferences of molecules like this compound, complementing experimental findings.

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations, based on the principles of quantum mechanics, are used to study the electronic structure of molecules. These calculations can predict properties such as molecular geometry, charge distribution, spectroscopic parameters (e.g., NMR chemical shifts and coupling constants), and reaction pathways. QM calculations are increasingly used in carbohydrate research to understand the relationship between structure and properties, including the calculation of coupling constants to aid in conformational analysis. rlmc.edu.pk Applying QM calculations to this compound would provide detailed information about its electronic properties, potential reaction sites, and help interpret experimental spectroscopic data, contributing to a deeper understanding of its chemical behavior.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are computational methods used to simulate the time-dependent behavior of molecular systems. For flexible molecules like carbohydrates, MD simulations can explore the accessible conformational space and provide information about the relative populations of different conformers. Understanding the conformational landscape of this compound is important because the three-dimensional arrangement of atoms influences its physical and biological properties, including interactions with other molecules. MD simulations are a standard tool for studying the dynamics and conformations of sugars and oligosaccharides. rlmc.edu.pk Simulations of this compound in various environments (e.g., in solution) could reveal its preferred conformations and the flexibility of its branched structure.

In Silico Prediction of Interaction Sites and Binding Affinities

In silico methods, including molecular docking and molecular dynamics simulations, can be used to predict potential interaction sites of this compound with proteins or other biomolecules and estimate binding affinities. This is particularly relevant if this compound is found to have biological activity or is a component of larger biologically active molecules. While specific in silico studies on this compound interactions were not detailed in the search results, these computational approaches are widely applied in drug discovery and chemical biology to understand molecular recognition. Applying these techniques to this compound could help identify potential binding partners and provide hypotheses for its biological role, if any.

Biological Significance and Mechanistic Interactions of Vinelose

Role of Vinelose in Cellular Metabolism and Glycoconjugate Assembly

This compound plays a role in the intricate processes of cellular metabolism, specifically within the pathways dedicated to the biosynthesis and assembly of glycoconjugates. Its presence as a constituent sugar in bacterial O-antigens underscores its importance in the structural integrity and potential biological interactions of these microorganisms.

Integration into Nucleotide Sugar Biosynthesis Pathways

The biosynthesis of this compound involves its formation as a nucleotide-activated sugar. Research in Azotobacter vinelandii has detailed the steps leading to the formation of CDP-vinelose. This process begins with CDP-D-glucose, which undergoes a series of reactions including reduction at C-6, methylation at C-3, inversion of configuration at C-3 and C-5, stereospecific reduction at C-4, and methylation at C-2 to ultimately yield CDP-L-vinelose. scribd.com The methyl groups at C2 and C3 of this compound are derived from the S-methyl group of methionine. researchgate.net This integration into the nucleotide sugar biosynthesis pathway is a critical step, as nucleotide sugars serve as the activated donors for glycosyltransferases, the enzymes responsible for building complex glycans. frontiersin.orgglycoforum.gr.jp The biosynthesis of various nucleotide sugars, including those that contribute to O-antigen structures, is a well-conserved process in Gram-negative bacteria. genome.jp

Participation in Polysaccharide and Glycoprotein Modification

This compound is incorporated into complex polysaccharides, notably as a component of bacterial O-antigens. scribd.comgenome.jp O-antigens are repetitive glycan polymers that form the outermost domain of lipopolysaccharides in Gram-negative bacteria. genome.jp The assembly of these glycoconjugates involves the formation of lipid-linked, membrane-associated glycan intermediates, often utilizing a polyisoprenoid phosphate (B84403) lipid carrier. nih.gov This assembly process requires reactions occurring on both sides of the cell membrane, necessitating the movement of amphipathic molecules across the lipid bilayer. nih.gov The genes involved in the biosynthesis of O-antigen nucleotide sugars, as well as associated glycosyltransferase genes and other processing genes for translocation and polymerization, often form gene clusters. genome.jp While the search results primarily highlight this compound's role in bacterial polysaccharides like O-antigens, the broader context of glycoconjugate assembly includes glycoproteins, which are also modified by the addition of sugar moieties. frontiersin.org

Enzymatic Recognition and Biotransformation of this compound

The metabolic fate and structural integration of this compound are governed by specific enzymatic processes, primarily involving glycosyltransferases and glycosidases.

Substrate Specificity of Glycosyltransferases and Glycosidases

Glycosyltransferases (GTs) are enzymes that catalyze the formation of glycosidic bonds, transferring monosaccharides from activated nucleotide sugar donors to acceptor molecules, which can be other sugars, proteins, or lipids. mdpi.comsigmaaldrich.com These enzymes are crucial for the biosynthesis of glycoconjugates. mdpi.com Glycosyltransferases exhibit specificity for both the nucleotide sugar donor and the acceptor molecule, as well as the type and position of the glycosidic linkage formed. sigmaaldrich.comnih.gov While initially thought to adhere to a strict "one enzyme-one linkage" concept, it is now known that some GTs can utilize analogs of nucleotide sugar donors, and acceptor specificity can sometimes be less stringent compared to donor specificity. glycoforum.gr.jpsigmaaldrich.com

Glycoside hydrolases (glycosidases, GHs), on the other hand, catalyze the hydrolytic cleavage of glycosidic bonds, playing a key role in the degradation and processing of carbohydrates and glycoconjugates. mdpi.com Glycosidases can be classified based on the sugar moiety they act upon and their mechanism of action (inverting or retaining stereochemistry). mdpi.com Their substrate specificity is vital for precise glycan processing. mdpi.com The interaction between glycosyltransferases and glycosidases dictates the structure and modification of glycans containing this compound.

Mechanisms of this compound Degradation within Biological Systems

The degradation of this compound within biological systems is part of the broader process of biological degradation, where microorganisms decompose organic compounds. wisdomlib.org While specific enzymatic pathways for this compound degradation are not explicitly detailed in the provided search results, the general mechanisms of sugar degradation involve enzymatic hydrolysis of glycosidic bonds by glycosidases. mdpi.com The biosynthesis studies in Azotobacter vinelandii mention procedures for the degradation of sugar nucleotides, including CDP-vinelose, to determine the origin of methyl residues, implying the existence of enzymatic processes capable of breaking down these molecules. researchgate.net Biological degradation is a natural process facilitated by the actions of biological organisms. wisdomlib.org

Mechanistic Studies of Biological Activities

Mechanistic studies focusing directly and solely on the biological activities of the isolated this compound molecule are limited in the provided literature. However, insights into its potential interactions and significance can be inferred from its biosynthesis pathway and its occurrence as a structural component in biologically relevant molecules.

Investigation into Interactions with Microbial Pathways

The most detailed mechanistic information regarding this compound in microbial pathways pertains to its biosynthesis. The formation of L-vinelose, specifically as Cytidine (B196190) 5'-(β-vinelosyl diphosphate) (CDP-l-Vinelose), has been studied in Azotobacter vinelandii. The biosynthesis proceeds through a series of enzymatic steps starting from CDP-D-glucose. uni.ludsmz.de

The proposed pathway for the conversion of CDP-D-glucose to CDP-l-vinelose involves several key transformations:

Reduction at the C-6 position. dsmz.de

Methylation at the C-3 position. dsmz.de

Inversion of configuration at the C-3 and C-5 positions. dsmz.de

Stereospecific reduction at the C-4 position. dsmz.de

Methylation at the C-2 position. dsmz.de

Research using L-[methyl-¹⁴C]methionine in Azotobacter vinelandii demonstrated that both the C2-O-methyl and the C3-methyl residues of the this compound moiety originate from the S-methyl group of methionine. uni.lumpg.de

Enzymatic activities involved in this pathway have been partially characterized. For instance, reactions leading to the formation of a cytidine diphosphate (B83284) 3-C-methyl-4-keto-6-deoxyhexose from CDP-4-keto-6-deoxy-d-glucose and S-adenosylmethionine have been described in extracts of Azotobacter vinelandii. uni.lu The activities for subsequent steps, such as the conversion of CDP-3-C-methyl-4-keto-6-deoxyhexose to a distinct CDP-sugar, presumably via an epimerization mechanism, have also been observed and can be partially separated. uni.lu

The biosynthesis of L-vinelose is a complex process involving multiple enzymatic reactions that modify a common nucleotide sugar precursor. dsmz.de This intricate pathway highlights the specific enzymatic machinery present in microorganisms like Azotobacter vinelandii for the production of this branched-chain sugar.

StepSubstrate(s)Product(s)Proposed Mechanism / Enzyme Type (where indicated)Source Organism
Initial substrateCDP-D-glucoseCDP-4-keto-6-deoxy-d-glucose-Azotobacter vinelandii
C3-MethylationCDP-4-keto-6-deoxy-d-glucose, S-adenosylmethionineCDP-3-C-methyl-4-keto-6-deoxyhexoseMethylationAzotobacter vinelandii
Conversion to distinct CDP-sugar (including epimerization)CDP-3-C-methyl-4-keto-6-deoxyhexoseCDP-l-Vinelose (Cytidine 5'-(β-vinelosyl diphosphate))Epimerization mechanism (presumably)Azotobacter vinelandii
Origin of Methyl GroupsMethionineC2-O-methyl and C3-methyl of this compoundTransmethylation (via S-adenosylmethionine)Azotobacter vinelandii

Biotechnological Applications and Sustainable Research Considerations for Vinelose

Assessment of Research Methodologies for Environmental Impact

Strategies for Reducing the Carbon Footprint of Chemical Research

Reducing the carbon footprint in chemical research is a critical aspect of promoting sustainability in the scientific community. Research activities, particularly in chemistry laboratories, contribute to greenhouse gas emissions through various factors, including energy consumption, procurement of chemicals and equipment, travel, and waste generation rsc.org.

Several strategies can be implemented to mitigate the environmental impact of chemical research. Optimizing industrial processes is a key strategy for reducing CO2 emissions in the chemical industry, aiming to improve the efficiency of each production stage by identifying potential areas for improvement and implementing measures to reduce energy and raw material consumption tecamgroup.com. Actions can include optimizing process times, using more efficient technologies, minimizing material and energy losses, and implementing control and monitoring systems tecamgroup.com.

In the context of laboratory research on compounds like Vinelose, these principles translate to practices such as:

Energy Efficiency: Reducing energy consumption from heating, ventilation, and equipment is crucial. Laboratories often consume significant amounts of electricity for equipment like fume hoods, ovens, and stirrers rsc.org. Transitioning to renewable energy sources for laboratory power and implementing energy-saving measures can significantly reduce emissions editage.comoizom.com. For instance, optimizing the usage of equipment and considering shared laboratory spaces can promote sustainable usage of lab components, including reduced energy usage editage.com.

Sustainable Procurement: The purchase of chemicals and consumables is a major contributor to the carbon footprint of research rsc.org. Choosing chemicals with lower environmental impact, minimizing the quantities purchased, and exploring opportunities for recycling and reuse of solvents and other materials are important steps oizom.com.

Reaction Optimization: Developing more efficient synthetic routes to this compound that require fewer steps, milder conditions (lower temperatures and pressures), and less hazardous solvents can reduce energy consumption and waste generation. The use of catalysts and exploring alternative reaction media, such as water or supercritical fluids, can also contribute to a lower environmental footprint.

Waste Reduction and Management: Minimizing the production of chemical waste and implementing effective waste segregation and disposal procedures are essential. Exploring methods for the recovery and recycling of valuable materials from waste streams can further enhance sustainability.

Reducing Travel: Academic travel, particularly by air, contributes significantly to carbon emissions rsc.org. Utilizing virtual meeting technologies and optimizing travel plans can help reduce this impact editage.com.

Implementing these strategies requires action at multiple levels, including individual researchers, laboratories, institutions, and governmental bodies rsc.org. Fostering a sustainable research environment involves rationalizing experimental practices and considering the socio-environmental implications of research rsc.org.

Lifecycle Assessment of this compound Production Methods

The LCA process typically involves four main stages:

Goal Definition and Scoping: This initial stage defines the purpose and scope of the LCA, including the product or process being studied (e.g., 1 kg of synthesized this compound), the system boundaries (e.g., cradle-to-gate, cradle-to-grave), and the environmental impact categories to be considered (e.g., greenhouse gas emissions, energy consumption, water usage, waste generation) bbc.co.ukbccampus.ca.

Life-Cycle Inventory (LCI): This stage involves quantifying all the relevant energy and material inputs and environmental releases associated with each stage of the product's life cycle within the defined boundaries bccampus.ca. For this compound production, this would include:

Raw Material Acquisition: Extraction or production of all necessary starting materials, solvents, reagents, and catalysts.

Manufacturing: Energy and material inputs, as well as emissions and waste generated during the chemical synthesis or biological production of this compound. This would encompass energy consumption for heating, cooling, mixing, and separations, as well as losses of materials and generation of byproducts.

Transport: Environmental impacts associated with transporting raw materials to the production site and transporting the final this compound product bbc.co.uk.

Use Phase (if applicable): Depending on the application of this compound, the environmental impacts during its use would be considered.

End-of-Life Disposal: Impacts related to the disposal or treatment of this compound and any associated waste materials after its use bbc.co.uk.

An LCI is a data-intensive step requiring detailed information on mass and energy flows at each stage bccampus.ca.

Illustrative Table: Sample Data Categories for this compound Production LCI (Hypothetical)

Life Cycle StageInput Data CategoriesOutput Data Categories
Raw Material AcquisitionEnergy for extraction/productionEmissions to air, water, soil
Raw material quantitiesWaste generated
ManufacturingEnergy consumption (electricity, heat)Air emissions (CO2, NOx, SOx, etc.)
Solvent and reagent quantitiesWastewater
Water usageSolid waste
Catalyst usageProduct yield
TransportFuel consumptionAir emissions
Distance and mode of transport
End-of-LifeEnergy for treatment/disposalEmissions to air, water, soil
Waste quantities and typePotential for resource recovery

Note: This table presents illustrative data categories for a hypothetical this compound production LCA. Specific data points would depend on the actual production method and system boundaries.

Impact Assessment: In this stage, the environmental releases and resource consumption identified in the LCI are translated into potential environmental impacts. This involves assigning the LCI data to specific impact categories (e.g., global warming potential, acidification potential, eutrophication potential) using characterization factors bccampus.ca.

Future Research Directions and Unanswered Questions

Discovery of Novel Vinelose-Containing Natural Products

The identification of novel natural products containing this compound residues represents a critical area for future research. While some this compound-containing compounds may be known, the vast diversity of natural sources, including plants, marine organisms, and microorganisms, suggests a high probability of discovering new molecules with unique structures and potential biological activities. Future efforts will likely focus on high-throughput screening techniques and advanced analytical methods to isolate and characterize these novel compounds. The exploration of previously inaccessible sources of natural products is expected to provide core scaffolds for future research and potential applications. biomedpharmajournal.orgfrontiersin.orgmdpi.comscirp.orgnih.gov

Comprehensive Enzymology of this compound Metabolism

A comprehensive understanding of how this compound is synthesized, modified, and degraded within biological systems requires detailed enzymological studies. Future research will aim to identify and characterize the specific enzymes involved in this compound metabolism. This includes glycosyltransferases responsible for incorporating this compound into glycoconjugates, glycosidases that cleave this compound residues, and enzymes involved in its biosynthesis and further transformation. Understanding the kinetics, mechanisms, and regulation of these enzymes is crucial for manipulating this compound levels and pathways in various biological contexts. Research into metabolic enzymes is a growing field, with studies exploring their filament formation and role in metabolic regulation. nih.govwikipedia.orgmdpi.comnih.gov

Advanced Synthetic Strategies for Complex this compound-Containing Glycoconjugates

The synthesis of complex glycoconjugates containing this compound is often challenging due to the intricate nature of glycosidic linkages and the presence of multiple hydroxyl groups. Future research will focus on developing advanced synthetic strategies to overcome these limitations. This includes the development of more efficient and stereoselective glycosylation methods, as well as the application of chemo-enzymatic approaches that combine chemical and enzymatic steps. biorxiv.orgnih.govmdpi.comnih.govwgtn.ac.nz Novel methodologies, such as those utilizing the regioselectivity of enzymes or employing novel bi-functional linkers, are expected to facilitate the preparation of well-defined this compound-containing glycoconjugates for functional studies and potential therapeutic applications. biorxiv.orgwgtn.ac.nz

Deeper Understanding of this compound's Biological Functions at the Molecular Level

Elucidating the precise biological functions of this compound at the molecular level is a key future direction. This involves investigating how this compound-containing molecules interact with other biomolecules, such as proteins, lipids, and nucleic acids. Future studies will likely employ advanced techniques in molecular biology, cell biology, and structural biology to determine the roles of this compound in cellular processes, signaling pathways, and molecular recognition events. Understanding these interactions is essential for uncovering the biological significance of this compound in health and disease. singletechnologies.comnews-medical.netnih.govusc.eduku.dk

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are expected to play an increasingly significant role in accelerating this compound research. Future applications may include using AI for the prediction of novel this compound-containing natural products, the design of efficient synthetic routes, the analysis of complex glycomics data, and the modeling of this compound's interactions with biological targets. technologynetworks.comresearch.csiro.auarxiv.orgeua.euresearchcommons.org ML algorithms can aid in identifying patterns in large datasets generated from glycomics and other omics studies, leading to new hypotheses and insights into this compound biology. numberanalytics.comneb.com

Q & A

Table 1: Checklist for Evaluating Research Questions on this compound

CriteriaApplication ExampleSource
Clarity & Focus"Does this compound inhibit Enzyme X in hepatocytes?"
Alignment with GapsAddresses conflicting in vitro efficacy data
FeasibilityUses commercially available assay kits

Q. Table 2: Common Pitfalls in this compound Survey Design

PitfallMitigation StrategySource
Ambiguous TerminologyPilot-test questions with domain experts
Low Response RateUse mixed methods (e.g., follow-up interviews)
Preset Answer BiasInclude open-ended questions for qualitative depth

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.